molecular formula C18H15N3O4S2 B2980398 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide CAS No. 864922-41-8

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B2980398
CAS No.: 864922-41-8
M. Wt: 401.46
InChI Key: DTRMPGOCLNBTDM-UHFFFAOYSA-N
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Description

This compound features a benzodioxol moiety linked via an acetamide bridge to a 1,2,4-thiadiazole ring substituted with a 4-methoxyphenyl group. The 4-methoxyphenyl substituent may enhance binding affinity through electron-donating effects and π-π stacking interactions. Structural analogs vary in heterocyclic systems, substituents, and biological targets, as discussed below .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-23-13-5-2-11(3-6-13)17-20-18(27-21-17)26-9-16(22)19-12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRMPGOCLNBTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiadiazole intermediates with an acetamide linker under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Industry: Employed in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

  • N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide (): Replaces the thiadiazole with a thiazolo-triazole system and substitutes methoxy with methyl. The thiazolo-triazole may confer distinct conformational rigidity .
  • VUAA-1 ():
    A triazole-sulfanyl acetamide with ethylphenyl substituents. The triazole ring’s smaller size and ethyl groups may reduce steric hindrance, favoring interactions with olfactory receptors (Orco agonists). The target compound’s thiadiazole and methoxyphenyl groups likely shift selectivity toward other targets .

  • N-(3-chloro-4-methoxyphenyl)-2-{[5-oxo-4-(prop-2-en-1-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}-2-phenylacetamide (Compound 12, ): Incorporates a triazoloquinazoline system and chloro-methoxyphenyl groups. The chloro group increases electrophilicity, which may improve cytotoxicity but reduce metabolic stability compared to the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Thiadiazole-sulfanyl acetamide 4-Methoxyphenyl, Benzodioxol Hypothesized anti-inflammatory/neuroactive
VUAA-1 Triazole-sulfanyl acetamide Ethylphenyl Orco agonist (olfaction)
Compound 12 () Triazoloquinazoline acetamide Chloro, Methoxyphenyl Kinase/DNA interaction
Compound 19 () Triazole-sulfanyl acetamide Iodophenyl Antimicrobial (MIC: 8–16 µg/mL)
8a-w () Oxadiazole-sulfanyl acetamide Indolylmethyl Unspecified enzyme modulation

Research Findings and Implications

  • Thiadiazole vs. Triazole/Oxadiazole :
    Thiadiazoles exhibit stronger electron-withdrawing effects than triazoles, enhancing electrophilicity for covalent binding (e.g., protease inhibition). Oxadiazoles () may favor hydrogen bonding due to oxygen atoms .

  • Substituent Effects :
    Methoxy groups (target compound) improve solubility and metabolic stability compared to methyl () or halogens (). Iodine () increases molecular weight, reducing diffusion but enhancing membrane disruption .

  • Benzodioxol Role : The benzodioxol moiety (common in ) enhances blood-brain barrier penetration, suggesting CNS applications. Its absence in other analogs limits neuroactivity .

Biological Activity

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: 366.43 g/mol
  • CAS Number: Not available in the provided data.

Structural Representation

The structure of this compound features a benzodioxole moiety linked to a thiadiazole ring via a sulfanyl group. The presence of methoxy and acetamide functionalities suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AMCF-7 (Breast)0.28
Compound BA549 (Lung)0.52
Compound CSK-MEL-2 (Melanoma)4.27

These findings indicate that modifications in the structure can enhance cytotoxicity against specific cancer types .

The proposed mechanism of action involves:

  • Inhibition of Kinases: The compound may inhibit key kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis: Research indicates that similar compounds can activate caspases, leading to programmed cell death.
  • Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest at the G1 phase, preventing further proliferation .

Antimicrobial Activity

In addition to anticancer effects, thiadiazole derivatives have demonstrated antimicrobial properties. For example, compounds related to the target compound exhibited activity against:

MicroorganismActivity
Staphylococcus aureusPositive
Candida albicansPositive
Escherichia coliNegative

These findings suggest a broader pharmacological profile that includes antimicrobial effects .

Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of various thiadiazole derivatives on multicellular spheroids. The results showed that certain derivatives significantly inhibited tumor growth in vitro. The mechanism was linked to their ability to disrupt microtubule dynamics and induce apoptosis through mitochondrial pathways .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the thiadiazole ring significantly impact biological activity. For instance, electron-withdrawing groups enhanced cytotoxicity against breast cancer cells, while modifications in the benzodioxole moiety influenced binding affinity to target proteins .

Q & A

Q. What advanced analytical techniques quantify trace impurities in the final product?

  • Methodological Answer : High-Resolution Mass Spectrometry (HR-MS) and 2D-NMR (e.g., HSQC, HMBC) resolve structurally similar impurities. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects metal catalysts (e.g., Pd from cross-coupling reactions) at ppm levels .

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